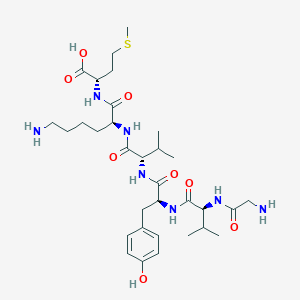

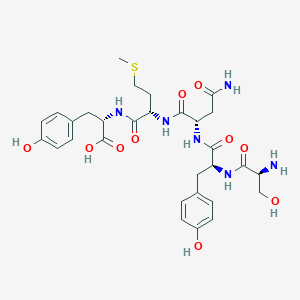

Glycyl-L-valyl-L-tyrosyl-L-valyl-L-lysyl-L-methionine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Glycyl-L-valyl-L-tyrosyl-L-valyl-L-lysyl-L-methionine est un hexapeptide composé de six acides aminés : glycine, valine, tyrosine, valine, lysine et méthionine. Les peptides comme celui-ci sont souvent étudiés pour leurs activités biologiques potentielles et leurs applications dans divers domaines, notamment la médecine et la biochimie.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de Glycyl-L-valyl-L-tyrosyl-L-valyl-L-lysyl-L-methionine implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l’ajout séquentiel d’acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend :

Couplage : Chaque acide aminé est activé et couplé à la chaîne en croissance.

Déprotection : Les groupes protecteurs temporaires sur les acides aminés sont éliminés pour permettre l’étape de couplage suivante.

Clivage : Le peptide terminé est clivé de la résine et purifié.

Méthodes de production industrielle

La production industrielle de peptides comme this compound implique souvent des synthétiseurs peptidiques automatisés capables de gérer la synthèse à grande échelle. Ces machines suivent des protocoles SPPS similaires, mais sont optimisés pour l’efficacité et le rendement.

Analyse Des Réactions Chimiques

Types de réactions

Glycyl-L-valyl-L-tyrosyl-L-valyl-L-lysyl-L-methionine peut subir diverses réactions chimiques, notamment :

Oxydation : Les résidus de méthionine peuvent être oxydés en méthionine sulfoxyde.

Réduction : Les ponts disulfures, s’ils sont présents, peuvent être réduits en thiols libres.

Substitution : Les groupes amino peuvent participer à des réactions de substitution avec divers réactifs.

Réactifs et conditions courants

Oxydation : Peroxyde d’hydrogène ou autres agents oxydants.

Réduction : Dithiothréitol (DTT) ou autres agents réducteurs.

Substitution : Esters de N-hydroxysuccinimide (NHS) pour le couplage d’amines.

Principaux produits

Les principaux produits de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation de la méthionine produit de la méthionine sulfoxyde, tandis que la réduction des ponts disulfures produit des thiols libres.

Applications De Recherche Scientifique

Glycyl-L-valyl-L-tyrosyl-L-valyl-L-lysyl-L-methionine a plusieurs applications en recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et les réactions peptidiques.

Biologie : Enquêté pour ses activités biologiques potentielles, telles que l’inhibition enzymatique ou la liaison aux récepteurs.

Médecine : Exploré pour des applications thérapeutiques, y compris en tant que candidat médicament potentiel.

Industrie : Utilisé dans le développement de matériaux et de produits à base de peptides.

Mécanisme D'action

Le mécanisme d’action de Glycyl-L-valyl-L-tyrosyl-L-valyl-L-lysyl-L-methionine dépend de sa cible biologique spécifique. Les peptides peuvent interagir avec les enzymes, les récepteurs ou d’autres protéines, conduisant à divers effets biologiques. Les cibles moléculaires et les voies impliquées sont souvent étudiées à l’aide de techniques telles que l’amarrage moléculaire et les tests biochimiques.

Comparaison Avec Des Composés Similaires

Composés similaires

Glycyl-L-valyl-L-seryl-L-prolyl-L-lysyl-L-leucine : Un autre hexapeptide avec une structure similaire mais une composition différente en acides aminés.

Acétyl tétrapeptide-15 : Un peptide synthétique utilisé dans les formulations de soins de la peau.

Unicité

Glycyl-L-valyl-L-tyrosyl-L-valyl-L-lysyl-L-methionine est unique en raison de sa séquence spécifique d’acides aminés, qui confère des propriétés biologiques distinctes et des applications potentielles. Sa combinaison de résidus hydrophobes et hydrophiles permet des interactions diverses avec les molécules biologiques.

Propriétés

Numéro CAS |

193332-74-0 |

|---|---|

Formule moléculaire |

C32H53N7O8S |

Poids moléculaire |

695.9 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C32H53N7O8S/c1-18(2)26(38-25(41)17-34)30(44)37-24(16-20-9-11-21(40)12-10-20)29(43)39-27(19(3)4)31(45)35-22(8-6-7-14-33)28(42)36-23(32(46)47)13-15-48-5/h9-12,18-19,22-24,26-27,40H,6-8,13-17,33-34H2,1-5H3,(H,35,45)(H,36,42)(H,37,44)(H,38,41)(H,39,43)(H,46,47)/t22-,23-,24-,26-,27-/m0/s1 |

Clé InChI |

XGAFBLITHUUZSD-SNQOQQGOSA-N |

SMILES isomérique |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)CN |

SMILES canonique |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)O)NC(=O)CN |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Dimethylamino)anilino]-1-(4-hexylphenyl)prop-2-en-1-one](/img/structure/B12567280.png)

![Tris[3,5-bis(trifluoromethyl)phenyl]borane](/img/structure/B12567349.png)

![1-Naphthalenemethanamine, N-([1,1'-biphenyl]-4-ylmethyl)-](/img/structure/B12567363.png)